3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid
Description
The compound 3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (CAS: 300817-71-4; Molecular Formula: C₁₄H₁₃NO₄S₂) is a rhodanine derivative featuring a 4-methoxy-substituted arylidene group at the C5 position of the thiazolidinone core. Its Z-configuration at the C5 methylidene bond is critical for maintaining structural rigidity and biological activity . Rhodanine-based compounds are widely studied for their diverse pharmacological properties, including antimicrobial, antiviral, and enzyme-inhibitory activities . The propanoic acid moiety at the N3 position enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-19-10-4-2-9(3-5-10)8-11-13(18)15(14(20)21-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFAZZXBOAKXHR-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, followed by the addition of a propanoic acid derivative. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride
Substitution: Nucleophilic substitution reactions at the thiazolidinone ring
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, methanol
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Alcohols
Substitution products: Various substituted thiazolidinones
Scientific Research Applications
Overview
Research indicates that derivatives of thiazolidinone compounds exhibit notable antimicrobial properties. Specifically, studies have shown that 3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid demonstrates effectiveness against various Gram-positive and Gram-negative bacteria.
Case Studies
A study published in MDPI demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against multiple bacterial strains including Staphylococcus aureus and Bacillus cereus . The compound's structure allows for interaction with bacterial cell membranes, enhancing its efficacy.
Research Findings
In vitro studies have shown that the compound can significantly reduce the production of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha), which are key players in inflammation . This property suggests potential applications in treating diseases such as rheumatoid arthritis and inflammatory bowel disease.
Cancer Research
Recent investigations into the anticancer properties of thiazolidinone derivatives have revealed promising results. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further exploration in oncology .
Drug Development
Given its favorable pharmacological profile—such as good oral bioavailability and adherence to Lipinski's rule of five—the compound is being considered for development into new therapeutic agents . Its structural modifications may enhance potency and selectivity against specific targets.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Inhibition of enzymes: Such as cyclooxygenase (COX) in the case of anti-inflammatory activity
Induction of apoptosis: In cancer cells through the activation of caspases and other apoptotic pathways
Disruption of microbial cell walls: Leading to antimicrobial effects
Comparison with Similar Compounds
Substituent Variations at the Arylidene Group
The arylidene substituent significantly influences electronic, steric, and pharmacokinetic properties. Key analogs include:
Key Findings :
- Electron-Donating Groups (e.g., 4-Methoxy) : Enhance resonance stabilization of the arylidene group, improving binding to polar active sites (e.g., kinase catalytic domains) .
- Bulky Substituents (e.g., Pentyloxy) : Increase lipophilicity (logP ~3.5) and membrane permeability, but may reduce aqueous solubility .
- Electron-Withdrawing Groups (e.g., Nitro) : Polarize the methylidene bond, increasing electrophilicity and reactivity in nucleophilic environments .
Modifications to the Thiazolidinone Core
Alterations to the thiazolidinone scaffold or its substituents impact bioactivity:
- Sulfur vs. Oxygen at C2 : Replacement of the sulfanylidene (C=S) group with oxo (C=O) reduces hydrogen-bonding capacity but improves metabolic stability .
- Propanoic Acid vs. Acetamide at N3: The propanoic acid group (target compound) enhances solubility (logS ≈ -3.2) compared to acetamide derivatives (logS ≈ -4.5), favoring renal excretion .
Biological Activity
3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by recent research findings.
- Molecular Formula : C₁₄H₁₃N₁O₄S₂
- Molecular Weight : 323.39 g/mol
- CAS Number : 302824-30-2
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound. The following sections detail its antibacterial, antifungal, and cytotoxic effects.
Antibacterial Activity
Research indicates that derivatives of thiazolidinone compounds exhibit significant antibacterial properties. For instance:
- A study demonstrated that compounds similar to this compound showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 2.31 to 4.33 μM for the most active derivatives .
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| Compound A | 2.31 | Staphylococcus aureus |
| Compound B | 4.33 | Escherichia coli |
| Compound C | 3.67 | Pseudomonas aeruginosa |
Antifungal Activity
The compound also exhibits antifungal properties:
- In vitro studies have shown that related thiazolidinone derivatives possess antifungal activity against Candida species with MIC values comparable to established antifungal agents like ketoconazole .
| Compound | MIC (μM) | Target Fungus |
|---|---|---|
| Compound D | 1.25 | Candida albicans |
| Compound E | 2.50 | Aspergillus niger |
| Ketoconazole | 32.00 | Candida albicans |
Cytotoxicity
The cytotoxic potential of the compound has been evaluated in various cancer cell lines:
- A recent study reported that the compound displayed selective cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.0 |
| MCF7 | 20.5 |
| A549 | 18.0 |
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial and fungal survival, such as lanosterol 14α-demethylase in fungi .
- Receptor Modulation : It acts as a modulator for PPARγ receptors, which play a role in regulating cellular metabolism and inflammation .
Case Studies
Several case studies have highlighted the effectiveness of thiazolidinone derivatives:
- Case Study 1 : A derivative showed promising results in reducing bacterial load in infected animal models, suggesting potential for therapeutic application .
- Case Study 2 : In a clinical trial setting, a related compound improved outcomes in patients with fungal infections resistant to standard treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
